molecular formula C2H4<br>C2H4<br>CH2=CH2 B1197577 Ethylene CAS No. 74-85-1

Ethylene

Cat. No.: B1197577
CAS No.: 74-85-1
M. Wt: 28.05 g/mol
InChI Key: VGGSQFUCUMXWEO-UHFFFAOYSA-N
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Description

Ethylene, also known by its IUPAC name ethene, is a hydrocarbon with the formula C₂H₄. It is a colorless, flammable gas with a faint “sweet and musky” odor when pure . This compound is the simplest alkene, characterized by a carbon-carbon double bond. It is widely used in the chemical industry, with its global production exceeding that of any other organic compound . This compound plays a crucial role in the production of polythis compound, a common plastic, and serves as a natural plant hormone involved in the ripening of fruits .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Ethylene, a gaseous plant hormone, plays a crucial role in many aspects of plant growth, development, and stress responses . It primarily targets the This compound receptors in plant cells . These receptors are located in the endoplasmic reticulum (ER) of cells . The binding of this compound to these receptors initiates various this compound responses and effects .

Mode of Action

At a cellular level, this compound can inhibit or promote cell division . It sometimes inhibits cell expansion, while in other circumstances, it stimulates lateral cell expansion . The presence of this compound is detected by transmembrane receptors in the endoplasmic reticulum (ER) of cells . When this compound is detected, the this compound receptors no longer activate CTR1, resulting in the proteolytic release of the EIN2 C-END, which inhibits protein translation of the F-box proteins EBF1/2 .

Biochemical Pathways

The biosynthesis of this compound starts with methionine, which through the activities of specific enzymes, leads to this compound production . The two key enzymes are the 1-aminocyclopropane-1-carboxylate synthase (ACS), which is encoded by ACS genes, and 1-aminocyclopropane-1-carboxylate oxidase (ACO), encoded by ACO genes . The 1-aminocyclopropane-1-carboxylate (ACC) is considered the direct precursor of this compound .

Pharmacokinetics

This allows it to easily move through plant tissues and cells. This compound’s effects are also influenced by its concentration, timing of application, and the plant species .

Result of Action

This compound influences diverse processes in plant growth, development, and stress responses throughout the plant life cycle . These include seed germination, root development, shoot and root growth, formation of adventitious roots, abscission of leaves and fruits, flowering, sex determination, and senescence of flowers and leaves . This compound also mediates adaptive responses to a variety of stresses, such as drought, flooding, pathogen attack, and high salinity .

Action Environment

Environmental factors, particularly temperature, humidity, and atmosphere of packaging, can control the postharvest physiology and variations in the chemical composition of horticultural crops during storage . Most fruits and vegetables release this compound as they approach maturity . During fruit ripening, this compound stimulates the conversion of starch and acids to sugars . Some people store unripe fruit, such as avocados, in a sealed paper bag to accelerate ripening; the gas released by the first fruit to mature will speed up the maturation of the remaining fruit .

Biochemical Analysis

Biochemical Properties

Ethylene plays a crucial role in biochemical reactions, particularly in plants. It is produced from methionine via S-adenosyl-methionine (SAM) in a two-step reaction. The first step involves the conversion of SAM to 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC synthase. The second step is the oxidative release of this compound from ACC by ACC oxidase . This compound interacts with various enzymes, proteins, and other biomolecules, influencing processes such as fruit ripening, leaf abscission, and response to stress.

Cellular Effects

This compound affects various types of cells and cellular processes. In plants, it influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound regulates the expression of numerous genes involved in growth, development, and stress responses. It also affects the activity of enzymes and proteins involved in these processes, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific receptors in the cell membrane. This binding triggers a signaling cascade that leads to changes in gene expression and cellular responses. This compound receptors are part of a larger protein complex that includes other signaling proteins and enzymes. The binding of this compound to its receptor causes a conformational change in the receptor, activating the signaling cascade and leading to the desired cellular response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity. These changes can be observed in both in vitro and in vivo studies, providing valuable insights into the long-term effects of this compound on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism. At high doses, this compound can be toxic and cause adverse effects. These threshold effects are important to consider when studying the impact of this compound on cellular processes and overall health .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its own biosynthesis and degradation. The biosynthesis of this compound involves the conversion of methionine to SAM, followed by the production of ACC and the release of this compound. This compound can also be metabolized by various enzymes and cofactors, affecting metabolic flux and metabolite levels in the cell .

Transport and Distribution

This compound is transported and distributed within cells and tissues through diffusion. It can interact with various transporters and binding proteins, affecting its localization and accumulation. The distribution of this compound within the cell is crucial for its function, as it needs to reach specific receptors and signaling proteins to exert its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with its receptors and other signaling proteins. Post-translational modifications and targeting signals can direct this compound to specific compartments or organelles, influencing its activity and function within the cell .

Comparison with Similar Compounds

Properties

IUPAC Name

ethene
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InChI

InChI=1S/C2H4/c1-2/h1-2H2
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InChI Key

VGGSQFUCUMXWEO-UHFFFAOYSA-N
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Canonical SMILES

C=C
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Molecular Formula

C2H4, Array
Record name ETHYLENE
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Related CAS

26836-65-7, 16482-32-9, 26702-69-2, 9002-88-4
Record name Ethene, tetramer
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DSSTOX Substance ID

DTXSID1026378
Record name Ethylene
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Molecular Weight

28.05 g/mol
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Physical Description

Ethylene appears as a colorless gas with a sweet odor and taste. It is lighter than air. It is easily ignited and a flame can easily flash back to the source of the leak. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Can cause explosion., Ethylene, refrigerated liquid (cryogenic liquid) appears as a pressurized liquid when shipped below 50 °F. Colorless with a sweet odor and taste. Vapors arising from the boiling liquid are lighter than air. Easily ignited. Not toxic but is a simple asphyxiant. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used as an anesthetic, a refrigerant, and to make other chemicals., Gas or Vapor; Gas or Vapor, Liquid; Liquid, Colorless gas with a faint sweet odor; [Merck Index] Vapor density = 0.978 (lighter than air); [HSDB], Liquid, COLOURLESS COMPRESSED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a sweet odor.
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Boiling Point

-154.7 °F at 760 mmHg (USCG, 1999), -103.8 °C, BP: -102.4 °C at 700 mm Hg, -104 °C, -154.7 °F
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Flash Point

-213 °F (approx.) (USCG, 1999), -213 °F, -100 °C (-148 °F) - closed cup, Flammable gas, -213 °F (approx)
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Solubility

In water, 131 mg/L at 25 °C, Slightly soluble in water, 1 volume dissolves in about 4 volumes water at 0 °C, in about 9 volumes water at 25 °C, in about 0.5 volumes alcohol at 25 °C, in about 0.05 volumes ether at 15.5 °C, Very soluble in ethanol, ether; soluble in acetone acid, benzene, Soluble in acetone, benzene, 0.131 mg/mL at 25 °C, Solubility in water, mg/l at 25 °C: 131 (very slightly soluble)
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Density

0.569 at -154.84 °F (USCG, 1999) - Less dense than water; will float, Density: 50.5678 g/cu cm at -104 °C, 0.569 at -154.84 °F
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Vapor Density

0.98 (Air = 1), Relative vapor density (air = 1): 0.98
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Vapor Pressure

Vapor pressure 4,040 kPa (-1.5 °C), 5.21X10+4 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 15 °C: 8100
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Mechanism of Action

Ethylene interferes with the activities of plant hormones causing growth retardation.
Record name Ethylene
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Impurities

Purity not less than 96% ethylene by gas volume, not more than 0.5% acetylene, not more than 4% methane and ethane., Sulfur, oxygen, acetylene, hydrogen, carbon monoxide and carbon dioxide are the most troublesome and carefully controlled impurities, especially when ethylene from multiple sources is mixed in transportation.
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Color/Form

Colorless gas

CAS No.

74-85-1, 87701-65-3
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Record name Ethylene
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Record name Ethylene [NF]
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Record name Ethylene
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Record name ETHYLENE
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Record name Ethylene
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Record name Ethylene
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Record name ETHYLENE
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Melting Point

-272.4 °F (USCG, 1999), -169.18 °C, -169 °C, -169.2 °C, -272.4 °F
Record name ETHYLENE
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Record name Ethylene
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Record name ETHYLENE
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Record name ETHYLENE
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URL https://www.osha.gov/chemicaldata/554
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Ethylene primarily interacts with its target by binding to this compound receptors. These receptors, like ETR1 and ETR2 in Arabidopsis, are part of a two-component system that initiates downstream signaling cascades. [, ] In Arabidopsis, this compound binding to its receptors leads to the inactivation of CTR1, a negative regulator of the this compound response pathway. [] This inactivation allows for the activation of downstream transcription factors like EIN3, which then regulate the expression of this compound-responsive genes. [] The specific downstream effects of this compound are highly context-dependent and vary greatly across plant species and tissues.

ANone: this compound (IUPAC name: ethene) is a simple hydrocarbon with the following characteristics:

      ANone: this compound, being a highly flammable gas, requires careful handling and storage.

        ANone: this compound serves as a vital building block in the chemical industry, particularly in polymerization reactions.

        • Catalytic Polymerization: One of the most significant applications of this compound is in the production of polythis compound, a widely used plastic. This process typically employs Ziegler-Natta or metallocene catalysts to facilitate the polymerization of this compound monomers. []

        ANone: Computational chemistry and modeling play important roles in understanding this compound's behavior and interactions:

          ANone: While not explicitly addressed in the provided papers, modifications to the this compound structure can significantly alter its biological and chemical properties. For instance, introducing substituents to the double bond can affect its reactivity in polymerization reactions. Similarly, adding functional groups can influence its interaction with biological targets. Further research exploring the SAR of this compound and its derivatives could be valuable for developing compounds with specific properties.

          ANone: this compound's gaseous nature poses challenges in terms of formulation and delivery for specific applications.

          • Stability: this compound is typically stored and transported as a compressed gas or cryogenic liquid due to its flammability. [] Maintaining the purity of this compound is crucial, as the presence of impurities like oxygen can promote degradation and pose safety hazards.
          • Formulation Strategies: While not extensively covered in the provided papers, encapsulation of this compound within suitable materials, such as porous polymers or cyclodextrins, could be explored as potential formulation strategies. [] Such formulations could help control its release and enhance its stability for specific applications.

          ANone: this compound, being a flammable and potentially explosive gas, requires strict adherence to safety regulations during handling, storage, and transportation.

            ANone: The search for alternatives and substitutes for this compound stems from concerns about its environmental impact and the desire to explore renewable resources.

              ANone: Recycling and waste management are critical aspects of responsible this compound use.

                ANone: this compound research benefits from various infrastructure and resources:

                • Analytical Instrumentation: Advanced analytical techniques like gas chromatography, mass spectrometry, and spectroscopy are essential for characterizing this compound and its derivatives. []

                ANone: this compound research has a rich history, with key milestones shaping our understanding of this molecule.

                • Early Discoveries: The discovery of this compound's plant growth-regulating effects in the early 20th century marked a significant milestone. []
                • Molecular Mechanisms: The identification and characterization of this compound receptors and downstream signaling components have provided crucial insights into the molecular mechanisms underlying this compound's actions. [, ]

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                Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.